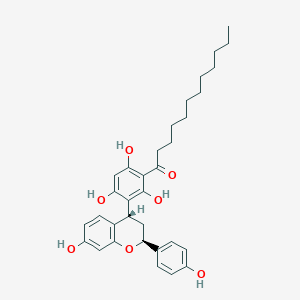

(+)-Myristinin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-Myristinin A is a hydroxyflavonoid.

This compound is a natural product found in Knema elegans and Myristica cinnamomea with data available.

生物活性

(+)-Myristinin A is a naturally occurring compound of significant interest due to its biological activities, particularly its effects on DNA polymerase beta and its potential as a DNA-damaging agent. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound is a flavan derived from the nutmeg plant (Myristica fragrans). The compound has been synthesized stereoselectively, allowing researchers to confirm its structural integrity and absolute stereochemistry. The synthesis process has facilitated detailed biochemical evaluations, revealing its potent biological properties at low concentrations .

DNA Polymerase Beta Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of DNA polymerase beta. This enzyme is crucial for DNA repair processes. Studies have demonstrated that this compound can inhibit this enzyme at low micromolar concentrations, leading to significant effects on DNA synthesis and repair mechanisms .

DNA-Damaging Properties

This compound exhibits strong DNA-damaging activity, which has been evidenced by its ability to relax supercoiled plasmid DNA at picomolar concentrations. This property suggests that the compound could be utilized in cancer research and therapy, particularly in targeting rapidly dividing cells where DNA damage can induce apoptosis .

Pharmacological Activities

Research has shown that this compound possesses several pharmacological activities beyond its effects on DNA polymerase:

- Antioxidant Activity : The compound has been noted for its antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

- Anti-Inflammatory Effects : Studies indicate that this compound can reduce inflammation in various models, potentially making it a candidate for treating inflammatory diseases .

- Antimicrobial Activity : The compound has also shown promise as an antimicrobial agent, effective against various pathogens .

Data Table: Biological Activities of this compound

Case Studies and Research Findings

Several studies have explored the implications of this compound in various contexts:

- Cytotoxicity in Cancer Cells : Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, such as Rhabdomyosarcoma. The mechanism involves inducing apoptosis through DNA damage pathways .

- Protective Effects Against Hypoxia-Induced Damage : In neuronal models, this compound has been shown to protect against apoptosis induced by hypoxia, suggesting potential therapeutic applications in neuroprotection .

- Genotoxic Effects : Investigations into the genotoxicity of this compound have revealed that it can cause significant genetic damage in vitro, raising considerations for its safety profile in potential therapeutic applications .

Conclusion and Future Perspectives

The biological activity of this compound underscores its potential as a valuable compound in pharmacological research. Its dual role as a potent inhibitor of DNA polymerase beta and a DNA-damaging agent positions it as a candidate for further investigation in cancer therapies and other medical applications. Future research should focus on elucidating the detailed mechanisms underlying its biological effects and evaluating its safety and efficacy in clinical settings.

科学研究应用

Biochemical Properties

(+)-Myristinin A is recognized primarily for its role as a DNA polymerase beta inhibitor . It exhibits significant biochemical activity, including:

- DNA Damage : Myristinin A has been shown to act as a potent DNA-damaging agent. Studies indicate that it can induce relaxation of supercoiled plasmid DNA at very low concentrations (picomolar levels) and inhibit DNA polymerase beta at low micromolar concentrations, which is crucial for DNA repair processes .

- Cytotoxicity : The compound has demonstrated dose-dependent cytotoxic effects in living cells, stimulating the release of cytochrome c and activating apoptosis pathways. This property highlights its potential use in cancer research and therapy .

Pharmacological Applications

The pharmacological implications of this compound are multifaceted:

- Inhibition of Enzymes : It acts as a weak inhibitor of monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition may have implications for mood disorders and neuropharmacology, although caution is advised due to potential drug interactions with MAO inhibitors .

- Potential Anticancer Agent : Given its ability to damage DNA and induce apoptosis, this compound is being explored as a candidate for anticancer therapies. Its selective targeting of cancer cells while sparing normal cells could provide a basis for developing new treatment protocols .

Agricultural Applications

In the realm of agriculture, this compound has shown promise as an insecticide :

- Effectiveness Against Pests : Research indicates that myristicin can effectively target various agricultural pests, including mosquito larvae (Aedes aegypti), caterpillars (Spilosoma obliqua), and aphids (Acyrthosiphon pisum). Its insecticidal properties are enhanced when used in combination with other insecticides, showcasing its potential for integrated pest management strategies .

Table 1: Summary of Research Findings on this compound

Case Study 1: DNA Polymerase Inhibition

A study conducted on the effects of this compound revealed that at concentrations as low as 10 nM, it significantly inhibited DNA polymerase beta activity, suggesting its potential utility in targeted cancer therapies where DNA repair mechanisms are disrupted.

Case Study 2: Insecticidal Properties

Field trials demonstrated that formulations containing myristicin reduced populations of Drosophila melanogaster by over 70% within a week, indicating its effectiveness as a biopesticide.

属性

分子式 |

C33H40O7 |

|---|---|

分子量 |

548.7 g/mol |

IUPAC 名称 |

1-[2,4,6-trihydroxy-3-[(2S,4R)-7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one |

InChI |

InChI=1S/C33H40O7/c1-2-3-4-5-6-7-8-9-10-11-26(36)32-28(38)20-27(37)31(33(32)39)25-19-29(21-12-14-22(34)15-13-21)40-30-18-23(35)16-17-24(25)30/h12-18,20,25,29,34-35,37-39H,2-11,19H2,1H3/t25-,29+/m1/s1 |

InChI 键 |

JGXZVDAPLSTBGZ-IRPSRAIASA-N |

SMILES |

CCCCCCCCCCCC(=O)C1=C(C=C(C(=C1O)C2CC(OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)O)O |

手性 SMILES |

CCCCCCCCCCCC(=O)C1=C(C=C(C(=C1O)[C@@H]2C[C@H](OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)O)O |

规范 SMILES |

CCCCCCCCCCCC(=O)C1=C(C=C(C(=C1O)C2CC(OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)O)O |

同义词 |

(+)-Myristinin A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。